3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-17-7-6-10-22(26-17)28-11-13-29(14-12-28)23-15-18(2)27-24-20(16-25-30(23)24)19-8-4-5-9-21(19)31-3/h4-10,15-16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUIBQGRGRQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as cell cycle regulation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Position 3 : Substitution with electron-donating groups (e.g., methoxy) enhances aromatic interactions compared to electron-withdrawing groups (e.g., chloro) .
- Position 7 : Piperazine derivatives (e.g., pyridine-linked piperazine in the target compound) show improved receptor selectivity over morpholine or trifluoromethyl groups .
Key Observations :
Biological Activity
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates various pharmacophoric elements, contributing to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . These compounds have shown significant activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18.94 ± 0.90 |
| HCT-116 | 8.64 ± 0.44 |
| HepG2 | 12.76 ± 0.62 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's efficacy compared to standard chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Molecular docking studies have demonstrated favorable binding interactions with CDK2, suggesting that these compounds may act as competitive inhibitors .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their biological activities against cancer cell lines. The synthesized compounds were subjected to spectral analysis to confirm their structures before biological testing. -
Molecular Docking :
Docking studies revealed that the target compound binds effectively to CDK2 with a docking score indicating strong interactions with key amino acids in the active site, which is crucial for inhibiting its kinase activity . -
Comparative Analysis :
In comparative studies, the compound's activity was benchmarked against established anticancer agents. The results indicated that certain derivatives exhibited comparable or superior potency against specific cancer types, particularly colorectal and breast cancers.
Q & A
Q. Example SAR Table :
| Substituent Position | Modification | Effect on CDK2 IC₅₀ | Reference |
|---|---|---|---|
| 7-Piperazinyl | Pyridinyl | IC₅₀ = 120 nM | |
| 7-Piperazinyl | Phenyl | IC₅₀ = 450 nM |
Advanced: How to resolve contradictions in biological activity data across different experimental models?
Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HCT-116 for cytotoxicity) and normalize protein concentrations in kinase assays .
- Validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Analysis :
- Apply multivariate regression to account for variables like solvent polarity or serum protein interference .
- Cross-reference with crystallographic data (e.g., PDB: 1H1S for CDK2) to confirm binding modes .
Advanced: What in silico strategies predict binding modes with targets like CRF1 receptors?
Answer:
- Molecular Docking :
- Use Glide or Schrödinger to dock the compound into CRF1’s transmembrane domain (PDB: 4K5Y). Prioritize poses with hydrogen bonds to Asn283 and hydrophobic contacts with Phe284 .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in Desmond to assess stability of the piperazine-pyridinyl group in the receptor’s allosteric pocket .
- Pharmacophore Modeling :
- Generate a 5-point model (e.g., aromatic ring, hydrogen-bond acceptor, hydrophobic group) to screen derivatives .
Advanced: What strategies mitigate synthetic challenges in introducing the 4-(6-methylpyridin-2-yl)piperazine moiety?
Answer:
- Protection-Deprotection :
- Microwave-Assisted Synthesis :
- Accelerate piperazine substitution reactions (e.g., 30 min at 120°C vs. 12 hr conventional heating) .
- Catalysis :
- Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to install the piperazine group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
